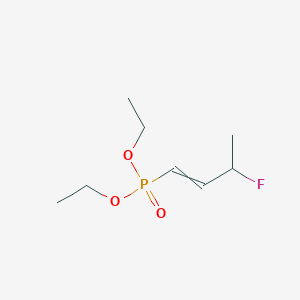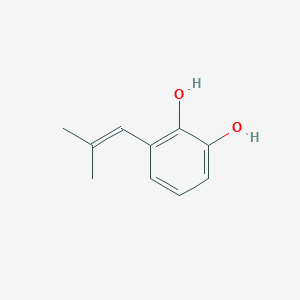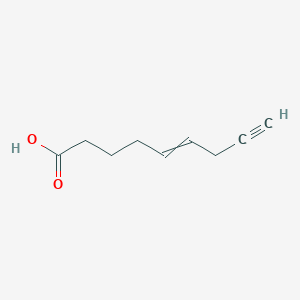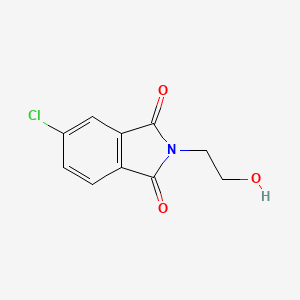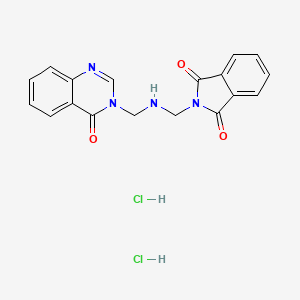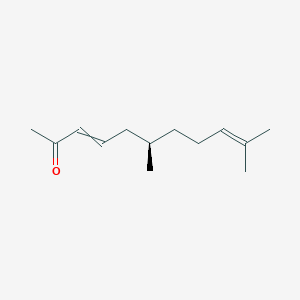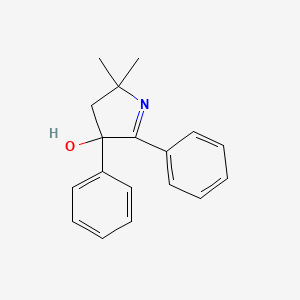
Theophylline, 8-(4-methylpiperidinoazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-(4-methylpiperidinoazo)- is a derivative of theophylline, a methylxanthine drug. Theophylline is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the 4-methylpiperidinoazo group to theophylline potentially modifies its pharmacological properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-methylpiperidinoazo)- involves the introduction of the 4-methylpiperidinoazo group to the theophylline molecule. This can be achieved through a series of chemical reactions, including diazotization and azo coupling reactions. The reaction conditions typically involve the use of acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of Theophylline, 8-(4-methylpiperidinoazo)- would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(4-methylpiperidinoazo)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the original amine and theophylline.
Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction would typically result in the formation of the original amine and theophylline .
Scientific Research Applications
Theophylline, 8-(4-methylpiperidinoazo)- has several scientific research applications:
Mechanism of Action
Theophylline, 8-(4-methylpiperidinoazo)- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It may also activate histone deacetylase, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Theophylline, 8-(4-methylpiperidinoazo)- can be compared with other methylxanthine derivatives such as:
Theobromine: Found in cocoa, it has similar bronchodilator properties but is less potent than theophylline.
Pentoxifylline: Used to treat muscle pain in peripheral artery disease, it has different pharmacological effects compared to theophylline.
The unique addition of the 4-methylpiperidinoazo group to theophylline distinguishes Theophylline, 8-(4-methylpiperidinoazo)- from these similar compounds, potentially offering different therapeutic and industrial applications .
Properties
CAS No. |
73908-80-2 |
|---|---|
Molecular Formula |
C13H19N7O2 |
Molecular Weight |
305.34 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(E)-(4-methylpiperidin-1-yl)diazenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H19N7O2/c1-8-4-6-20(7-5-8)17-16-12-14-9-10(15-12)18(2)13(22)19(3)11(9)21/h8H,4-7H2,1-3H3,(H,14,15)/b17-16+ |
InChI Key |
DGIMUZCEBVCVEW-WUKNDPDISA-N |
Isomeric SMILES |
CC1CCN(CC1)/N=N/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1CCN(CC1)N=NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

